7-Chloro-4-hydrazino-2-methylquinoline hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 7-Chloro-4-hydrazino-2-methylquinoline hydrochloride typically involves the reaction of hydrazine monohydrate with 4,7-dichloroquinoline in absolute ethanol . The reaction conditions include dissolving hydrazine monohydrate (2022 mg, 40.0 mmol) and 4,7-dichloroquinoline (800 mg, 4.00 mmol) in absolute ethanol (50 ml) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
7-Chloro-4-hydrazino-2-methylquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, particularly with nucleophiles.
Common reagents used in these reactions include hydrazine, ethanol, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-Chloro-4-hydrazino-2-methylquinoline hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with biological molecules, potentially affecting their function and activity .
Comparison with Similar Compounds
7-Chloro-4-hydrazino-2-methylquinoline hydrochloride can be compared with similar compounds such as:
7-Chloro-4-hydrazinoquinoline: This compound is similar in structure but lacks the methyl group at the 2-position.
4-Chloro-7-fluoro-2-methylquinoline: This compound has a fluorine atom instead of a hydrazino group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1172414-66-2 |
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Molecular Formula |
C10H11Cl2N3 |
Molecular Weight |
244.12 g/mol |
IUPAC Name |
(7-chloro-2-methylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-6-4-10(14-12)8-3-2-7(11)5-9(8)13-6;/h2-5H,12H2,1H3,(H,13,14);1H |
InChI Key |
APCDASKKYYAAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)Cl)NN.Cl |
Origin of Product |
United States |
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